molecular formula C10H8ClFO B1519157 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride CAS No. 1176030-00-4

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B1519157
CAS No.: 1176030-00-4
M. Wt: 198.62 g/mol
InChI Key: WIRGIPDZVAHMGC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclopropane ring, capped with a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods, including the reaction of 1-(4-fluorophenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically involves heating the acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to yield the desired carbonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like water, alcohols, and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

  • 1-(4-Fluorophenyl)cyclopropanecarboxamide

  • 1-(4-Fluorophenyl)cyclopropane-1-carboxylate esters

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGIPDZVAHMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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